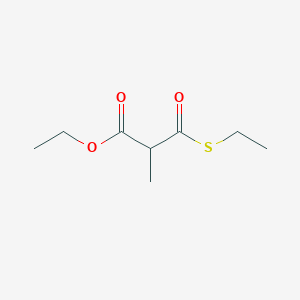
Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate is an organic compound with a unique structure that includes an ester functional group, a sulfanyl group, and a ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(ethylsulfanyl)-2-methyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and sulfides.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the sulfanyl group can participate in redox reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(methylsulfanyl)-2-methyl-3-oxopropanoate
- Ethyl 3-(propylsulfanyl)-2-methyl-3-oxopropanoate
- Ethyl 3-(butylsulfanyl)-2-methyl-3-oxopropanoate
Uniqueness
Ethyl 3-(ethylsulfanyl)-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ester and a sulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
| 80658-34-0 | |
Fórmula molecular |
C8H14O3S |
Peso molecular |
190.26 g/mol |
Nombre IUPAC |
ethyl 3-ethylsulfanyl-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C8H14O3S/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
SKMJZLZXWAAXCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)C(=O)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


